5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a bicyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is the extracellular signal-regulated kinase (Erk2) . Erk2 is a crucial component of the MAPK/ERK pathway, which plays a significant role in cell proliferation, differentiation, and survival.
Mode of Action
This compound interacts with Erk2, leading to potent and selective inhibition . This interaction results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound primarily affects the MAPK/ERK pathway . By inhibiting Erk2, it disrupts the normal signaling of this pathway, leading to downstream effects such as reduced cell proliferation and survival.
Pharmacokinetics
One study suggests that a compound with a similar structure has a promising pharmacokinetic profile in mice .
Result of Action
The inhibition of Erk2 by this compound leads to a decrease in phospho-RSK levels . This can result in reduced cell proliferation and survival, particularly in HepG2 cells and tumor xenografts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often involve the use of solvents like dichloromethane and ethanol, with temperature control being crucial for the success of the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar structure but with a methyl group substitution.
2-Amino-6,7-dihydrothieno[3,2-d]pyrimidine: This compound features a thieno ring instead of a pyridine ring.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific ring fusion and the potential for diverse chemical modifications. This structural uniqueness allows for the exploration of various biological activities and the development of novel therapeutic agents .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-3-6-4-9-5-10-7(1)6/h4-5,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXKJIIHKFGUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940959 | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192869-50-4 | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192869-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated activity as antagonists of various biological targets, including:
- Dihydrofolate reductase (DHFR): These compounds competitively inhibit DHFR, an enzyme crucial for folate metabolism and DNA synthesis. By blocking DHFR, they disrupt cellular replication and proliferation, particularly in microorganisms like Pneumocystis carinii and Toxoplasma gondii [, ].
- Phosphoinositide 3-kinase δ (PI3Kδ): Certain derivatives, like Leniolisib (CDZ173), selectively inhibit PI3Kδ, a key enzyme in leukocyte signaling pathways. This inhibition leads to a dampened immune response through the suppression of B cell activation, antibody production, and various immune cell functions [, ].
- TASK-3 potassium channels: Specific this compound analogs act as antagonists of TASK-3 channels, influencing neuronal excitability and potentially impacting sleep architecture [, ].
ANone: While the core structure of this compound is consistent, the molecular formula and weight vary significantly depending on the specific substituents attached to the core scaffold. Spectroscopic data, including NMR and mass spectrometry, are essential for characterizing these individual derivatives but are not provided in the provided abstracts.
ANone: Research highlights the significant impact of structural modifications on the biological activity of this compound derivatives:
- DHFR Inhibition: Studies on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs revealed that 2′-bromo-3′,4′,5′-trimethoxybenzyl substitution at the 6-position conferred potent DHFR inhibitory activity against P. carinii, T. gondii, and rat liver enzymes [, ]. Further modifications indicated that 3′,4′,5′-trimethoxybenzyl analogs generally exhibited higher potency than 2′,5′-dimethoxybenzyl counterparts. Additionally, a direct CH2 bridge between the core and the substituent proved more favorable for activity compared to CH2CH2 or CH2CH2CH2 linkers [].
- PI3Kδ Inhibition: The development of Leniolisib (CDZ173) exemplified how structural optimization led to a highly selective and potent PI3Kδ inhibitor. Modifications included morphing the heterocyclic core to reduce lipophilicity and replacing a phenyl group with a pyrrolidine-3-amine moiety, resulting in an improved on-target profile and desirable pharmacokinetic properties [].
- TASK-3 Channel Blockade: Research on this compound-based TASK-3 antagonists showed that the presence of a hydrogen bond acceptor group capable of interacting with the selectivity filter threonines significantly enhanced potency [].
ANone: A range of in vitro and in vivo studies have been conducted to assess the efficacy of this compound derivatives:
- PI3Kδ Inhibition: Leniolisib (CDZ173) exhibited potent inhibition of various immune cell functions in vitro. In vivo studies in rats and monkeys demonstrated concentration- and time-dependent inhibition of B cell activation. Furthermore, Leniolisib effectively suppressed antigen-specific antibody production and ameliorated disease symptoms in a rat model of collagen-induced arthritis [].
- TASK-3 Channel Blockade: A potent TASK-3 antagonist derived from this compound successfully modulated sleep architecture in rodent EEG telemetry models, demonstrating its pharmacological target engagement and potential for treating neurological conditions [].
- DHFR Inhibitors: Resistance to DHFR inhibitors can arise from mutations in the DHFR enzyme itself, reducing drug binding affinity. Additionally, increased DHFR expression or alterations in folate uptake mechanisms can contribute to resistance [].
- PI3Kδ Inhibitors: Resistance mechanisms for PI3Kδ inhibitors are still being elucidated but could involve mutations within the PI3Kδ binding site, activation of downstream signaling pathways, or upregulation of compensatory pathways [].
ANone: this compound and its derivatives have been a subject of research for several decades, with a particular focus on their potential as therapeutic agents:
- Early Research: Initial investigations explored the synthesis and chemical reactivity of this compound derivatives, laying the foundation for subsequent studies on their biological activity [, , ].
- Antifolate Activity: The discovery of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs as DHFR inhibitors marked a significant milestone. These compounds demonstrated potent activity against microorganisms like P. carinii and T. gondii, highlighting their potential as anti-infective agents [, , ].
- Expanding Therapeutic Applications: Subsequent research expanded the therapeutic potential of this compound beyond its initial anti-infective applications. The identification of potent and selective PI3Kδ inhibitors like Leniolisib paved the way for their development as immunomodulatory therapies for inflammatory and autoimmune diseases [, ].
- Neurological Potential: The discovery of this compound-based TASK-3 channel antagonists further broadened the therapeutic scope of this scaffold, suggesting its potential for treating neurological disorders [, ].
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